molecular formula C6H10N2OS B2971144 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 65710-56-7

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2971144
CAS No.: 65710-56-7
M. Wt: 158.22
InChI Key: IHKDRPOYGQYGPI-UHFFFAOYSA-N
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Description

“1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Heterogeneous Catalysis : The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) as a recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles demonstrates the compound's utility in creating various polysubstituted imidazoles via a four-component condensation process under solvent-free conditions. This method emphasizes the compound's role in enhancing green chemistry practices by enabling catalyst recycling without loss of catalytic activity (Tavakoli, Bagherneghad, & Niknam, 2012).

Local Anesthetic Agents : The synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using β-cyclodextrin-propyl sulfonic acid as a catalyst for a one-pot, four-component reaction is notable. This application not only showcases the efficiency of the synthesis process but also the potential of these derivatives as local anesthetic agents, providing an alternative to traditional local anesthetics with minimal toxicity (Ran, Li, & Zhang, 2015).

Corrosion Inhibition : The compound's relevance extends to material science, particularly in the study of corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. This research offers insights into the physicochemical and theoretical underpinnings of how similar compounds can act as effective corrosion inhibitors, providing protective layers and demonstrating mixed-type behaviour (Ammal, Prajila, & Joseph, 2018).

Future Directions

Given the wide range of biological activities associated with imidazole compounds, there is significant interest in developing new drugs based on these structures . Future research could focus on elucidating the specific properties and potential applications of “1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one”.

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to affect a variety of biochemical pathways, often related to their therapeutic effects . For example, some imidazole derivatives have been found to inhibit the synthesis of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a drug is absorbed and distributed throughout the body .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological effects, often related to their interaction with their targets . These effects can include the inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the stability and activity of a drug . Additionally, the risk of infectious diseases caused by bacterial and fungal pathogens can increase with factors such as environmental pollution, patient demographics, neutropenia, transplantation modality, product type, and era of transplantation .

Properties

IUPAC Name

3-propyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDRPOYGQYGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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